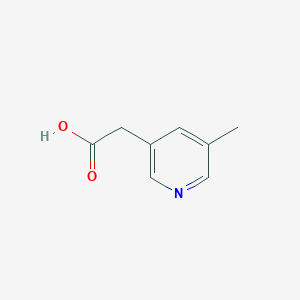

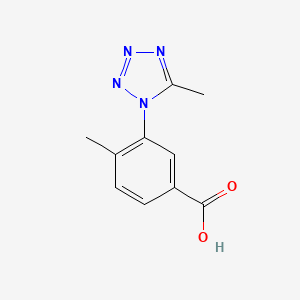

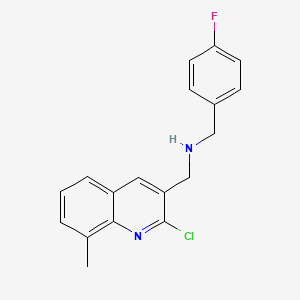

![molecular formula C26H20N2 B3069921 2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile CAS No. 1000504-19-7](/img/structure/B3069921.png)

2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile

Übersicht

Beschreibung

“2-(4’-(Diphenylamino)-[1,1’-biphenyl]-4-yl)acetonitrile” is a compound of interest due to its promising photophysical and electrochemical properties . It has potential use in a wide range of electronic devices .

Synthesis Analysis

The compound is prepared from the interaction of 2’-( [1,2,5]oxadiazolo [3,4- b ]pyrazin-5-yl)-N,N-diphenyl-[1,1’-biphenyl]-4-amine with 2-cyanoacetic acid under basic conditions . The reaction involves a mixture of these two compounds along with 1,4-diazabicyclo [2.2.2]octane (DABCO), dissolved in acetonitrile .Molecular Structure Analysis

The resulting product from the synthesis was characterized using various techniques such as 1H and 13C NMR spectra, high resolution mass spectrometry, Fourier-transform infrared spectroscopy (FTIR), and X-ray diffraction analyses .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of this compound are complex and involve the interaction of the starting materials under basic conditions . The exact details of the reaction mechanism are not provided in the available literature.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound were studied using cyclic voltammetry, UV-Vis, and emission spectroscopy . These studies help in understanding the photophysical and electrochemical properties of the compound .Wissenschaftliche Forschungsanwendungen

Photoluminescence Characteristics

2-(4'-(Diphenylamino)-[1,1'-biphenyl]-4-yl)acetonitrile has been investigated for its photoluminescence properties. A study by Li et al. (2011) found that derivatives of this compound emit green fluorescence with peaks at 500–550 nm under UV irradiation, suggesting potential applications in photoluminescent materials (Li, Li, Liu, Yue, & Yu, 2011).

Piezochromic Behaviors

Ouyang et al. (2016) synthesized a novel derivative exhibiting aggregation-enhanced emission and unique piezochromic behaviors under hydrostatic pressure, changing fluorescence color from light green to red. This indicates potential applications in stress-responsive materials (Ouyang, Zhan, Lv, Cao, Li, Zhang, Wang, & Zhang, 2016).

Aggregation-Induced Emission Luminogens

Research by Liu et al. (2011) focused on the creation of AIE luminogens with enhanced hole-transporting properties. These compounds show high fluorescence quantum yields in their aggregated states, suggesting utility in organic electronics and bioimaging (Liu, Chen, Lam, Lu, Kwok, Mahtab, Kwok, & Tang, 2011).

Homocysteine Detection

A 2019 study by Chu et al. developed a fluorescence probe based on this compound for selective and sensitive detection of homocysteine, indicating potential biomedical applications (Chu, Xie, Yue, Yue, Kong, Shi, & Feng, 2019).

Spectral Properties as Fluorescent Dyes

Belfield et al. (2002) studied the spectral properties of several fluorene derivatives related to this compound, identifying their potential as two-photon fluorescent dyes, which are important in advanced imaging techniques (Belfield, Bondar, Przhonska, Schafer, & Mourad, 2002).

Anticancer Activity

A study by Sa̧czewski et al. (2006) synthesized derivatives of the compound and tested their in vitro antitumor activity, finding notable activity against certain cancer cell lines. This suggests potential in the development of anticancer drugs (Sa̧czewski, Bułakowska, Bednarski, & Grunert, 2006).

Blue Emitting Fluorophores

Research by Padalkar et al. (2015) focused on synthesizing novel fluorescent derivatives with blue emission, which could be beneficial in the development of organic light-emitting diodes (OLEDs) and other optoelectronic applications (Padalkar, Lanke, Chemate, & Sekar, 2015).

Eigenschaften

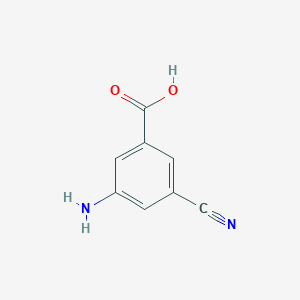

IUPAC Name |

2-[4-[4-(N-phenylanilino)phenyl]phenyl]acetonitrile | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H20N2/c27-20-19-21-11-13-22(14-12-21)23-15-17-26(18-16-23)28(24-7-3-1-4-8-24)25-9-5-2-6-10-25/h1-18H,19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KZXLEMCJJXTCCC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)N(C2=CC=CC=C2)C3=CC=C(C=C3)C4=CC=C(C=C4)CC#N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H20N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

360.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

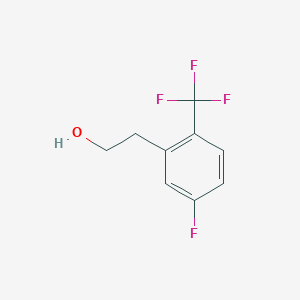

![1-[(2-Fluoro-4-phenylsulfonyl)phenyl]piperazine](/img/structure/B3069880.png)

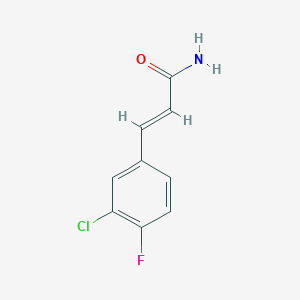

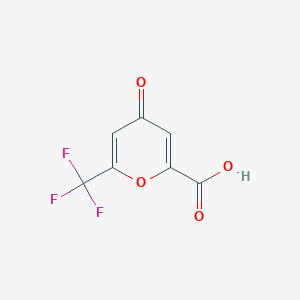

![3-[(6-Chloro-[1,3]dioxolo[4,5-g]quinolin-7-ylmethyl)-amino]-propan-1-ol](/img/structure/B3069900.png)

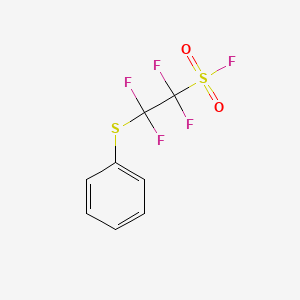

![[(1-Isobutylpiperidin-3-yl)methyl]amine](/img/structure/B3069913.png)